2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS No.: 2034376-52-6
VCID: VC6458700
Molecular Formula: C18H18BrN3OS
Molecular Weight: 404.33
* For research use only. Not for human or veterinary use.

Description |
The compound 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that belongs to the class of benzamides. It features a unique structural composition, including a bromine substituent, a pyrazole ring, and a thiophene moiety. This combination of functional groups contributes to its potential biological activity and makes it an interesting subject for study in medicinal chemistry. Chemical Formula and Molecular Weight
Structural Components
Potential Biological ApplicationsCompounds with similar structures, including pyrazole and thiophene rings, have shown promise in medicinal chemistry due to their diverse pharmacological properties. These properties can include antibacterial, anticancer, and anti-inflammatory activities. The specific biological applications of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on further research and biological assays. Spectroscopic AnalysisSpectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the functional groups present in the compound. These methods provide valuable insights into the molecular structure and help confirm the presence of specific functional groups. Chemical Stability and ReactivityThe chemical stability of such compounds can vary based on their functional groups. Generally, compounds with bromine substituents are stable under acidic conditions but may degrade under strong bases or prolonged exposure to light. Comparison with Similar Compounds
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CAS No. | 2034376-52-6 | ||||||||||||
Product Name | 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | ||||||||||||
Molecular Formula | C18H18BrN3OS | ||||||||||||
Molecular Weight | 404.33 | ||||||||||||
IUPAC Name | 2-bromo-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | ||||||||||||
Standard InChI | InChI=1S/C18H18BrN3OS/c1-12-17(14-7-10-24-11-14)13(2)22(21-12)9-8-20-18(23)15-5-3-4-6-16(15)19/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) | ||||||||||||
Standard InChIKey | JOOBFBOEMGINEP-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CSC=C3 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 122161674 | ||||||||||||
Last Modified | Jul 25 2023 |
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